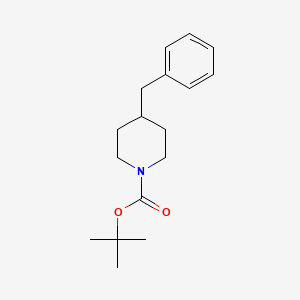

Tert-butyl 4-benzylpiperidine-1-carboxylate

Description

Tert-butyl 4-benzylpiperidine-1-carboxylate is a piperidine derivative featuring a benzyl group at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is widely used as an intermediate in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor modulators . Its Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, making it a versatile building block for drug discovery pipelines.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-benzylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTHFKMWAUAXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzylpiperidine-1-carboxylate typically involves the reaction of 4-benzylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-benzylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural Modifications at the Piperidine 4-Position

The 4-position of the piperidine ring is a critical site for functionalization, influencing physicochemical properties and biological activity. Below is a comparison of substituents and their effects:

Key Observations :

- Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to polar substituents like cyano or piperazinyl groups, affecting membrane permeability and metabolic stability.

- Synthetic Utility : The Boc-protected piperidine core allows modular synthesis, as seen in , where it was used to prepare a selective 8-oxoguanine DNA glycosylase inhibitor .

Physicochemical and Spectral Properties

- NMR Data :

- Mass Spectrometry: HRMS data for analogs like 3-vinylphenyl 4-benzylpiperidine-1-carboxylate (C₁₃H₁₅NO₃, [M+Na]⁺ 256.0952) confirm structural integrity .

Biological Activity

Tert-butyl 4-benzylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, substituted with a tert-butyl group and a benzyl group at the 4-position. This structural configuration enhances its lipophilicity and potential interactions with various biological targets.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various biological pathways, particularly those involved in neurological functions and cancer progression. The precise mechanisms are still under investigation, but initial studies suggest modulation of monoacylglycerol lipase (MAGL), an enzyme implicated in neurodegenerative diseases and cancer .

1. Neuroprotective Effects

Studies have highlighted the potential neuroprotective effects of this compound. By inhibiting MAGL, it may increase levels of endocannabinoids, which are known to have protective roles in neurodegenerative conditions .

2. Antitumor Activity

The compound has shown promise in preclinical studies for its antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated the ability to induce apoptosis and inhibit cell migration in pancreatic cancer cultures .

3. Anti-inflammatory Properties

Inhibition of MAGL not only affects neurodegenerative pathways but also has implications for inflammatory diseases. By modulating lipid signaling pathways, the compound may help reduce inflammation associated with various pathologies .

Case Studies

Recent research has focused on the synthesis and biological evaluation of benzylpiperidine derivatives, including this compound. A notable study demonstrated that compounds within this class could selectively inhibit MAGL without affecting other serine hydrolases, showcasing their specificity and potential as therapeutic agents .

Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for tert-butyl 4-benzylpiperidine-1-carboxylate, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A standard route includes:

- Step 1 : Preparation of the piperidine core via condensation of tert-butyl carbamate with 4-benzylpiperidine under basic conditions.

- Step 2 : Benzylation using benzyl halides or cross-coupling reagents in the presence of a palladium catalyst .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is employed to isolate intermediates. Purity is verified via HPLC (>95%) and NMR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl singlet at ~1.4 ppm, benzyl protons at 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 318.2) .

- X-ray Crystallography : For crystalline derivatives, SHELXL is used to resolve bond lengths and angles, with WinGX for data visualization .

Q. What storage conditions are critical to maintain the stability of this compound?

- Storage : Airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis.

- Avoid : Exposure to moisture, strong acids/bases, and UV light, which degrade the tert-butyl ester .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Challenge : Twinned crystals or anisotropic displacement parameters may obscure electron density maps.

- Solution :

Q. What strategies optimize reaction yields in the synthesis of this compound under varying conditions?

- Catalyst Screening : Test Pd(PPh) vs. Buchwald-Hartwig catalysts for benzylation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require lower temperatures (0–5°C) to suppress side reactions .

- Yield Improvement : Add molecular sieves (3Å) to scavenge water, improving tert-butyl carbamate coupling efficiency from 60% to 85% .

Q. How does the tert-butyl group influence reactivity in nucleophilic substitution reactions?

- Steric Effects : The bulky tert-butyl group slows SN2 reactions but stabilizes carbocation intermediates in SN1 pathways.

- Electronic Effects : Electron-donating tert-butyl groups increase electron density at the piperidine nitrogen, enhancing nucleophilicity in alkylation reactions.

- Case Study : Substitution with methyl iodide proceeds via SN2 (70% yield in THF at 25°C), while benzyl bromide follows SN1 (50% yield in DCM at –10°C) .

Data Contradiction Analysis

Q. How should conflicting NMR data for this compound derivatives be addressed?

- Scenario : Discrepancies in chemical shifts (e.g., benzyl protons reported at 7.3 ppm vs. 7.5 ppm).

- Resolution :

- Verify solvent effects (CDCl vs. DMSO-d) and concentration-dependent shifts.

- Compare with computed NMR spectra (e.g., ACD/Labs or MestReNova) to identify solvent artifacts .

Q. Why do crystallization attempts of this compound derivatives sometimes fail, and how can this be mitigated?

- Cause : Polymorphism or poor solubility in common solvents (e.g., ethyl acetate).

- Mitigation :

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Piperidine Formation | tert-Butyl carbamate, KCO, DMF, 80°C | 75 | 98.2 | |

| Benzylation | Benzyl bromide, Pd(OAc), DCM, rt | 68 | 97.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.